Suc-Ala-Ala-Pro-Met-pNA

Descripción general

Descripción

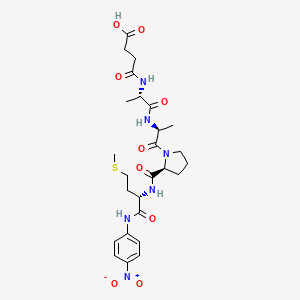

Suc-Ala-Ala-Pro-Met-pNA is a sensitive substrate for human pancreatic elastase . It’s a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .

Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Met-pNA has been reported . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Molecular Structure Analysis

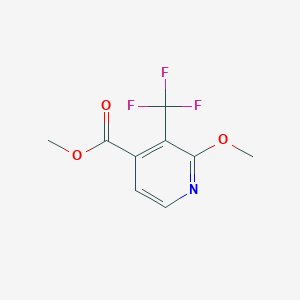

The molecular weight of Suc-Ala-Ala-Pro-Met-pNA is 608.67 and its sum formula is C₂₆H₃₆N₆O₉S . The structure of this compound has been revealed to bind to the catalytic site of the enzyme .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Met-pNA appears as a white to faint yellow powder . It has a molecular weight of 608.67 and a sum formula of C₂₆H₃₆N₆O₉S . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml .Aplicaciones Científicas De Investigación

Identification as Proline Endopeptidase

Suc-Ala-Ala-Pro-Met-pNA has been identified as a key component in the study of proline endopeptidases. In a study by Soeda, Ohyama, and Nagamatsu (1984), a succinyl-trialanine p-nitroanilide hydrolase capable of hydrolyzing Suc-Ala-Ala-Pro-Met-pNA was purified from hog kidney cytosol. This enzyme, found to be identical with proline endopeptidase first discovered in the human uterus as an oxytocin-degrading enzyme, catalyzes the hydrolysis of peptides at the carboxyl side of alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).

Purification and Characterization in Bovine Lens

Sharma and Ortwerth (1994) purified prolyl oligopeptidase from bovine lens tissue, which exhibited hydrolytic activity towards Suc-Ala-Ala-Pro-Met-pNA. The study revealed the enzyme's molecular mass, pH optimum, and sensitivity to various inhibitors, thus contributing to a deeper understanding of its biochemical properties and potential physiological roles (Sharma & Ortwerth, 1994).

Interaction with Human Cyclophilin

Demange et al. (2001) investigated the binding of peptides derived from Suc-Ala-Ala-Pro-Met-pNA to human cyclophilin hCyp-18. This study suggested the existence of two functionally independent subsites in hCyp-18 for peptide binding, highlighting the complexity and specificity of peptide-protein interactions in biological systems (Demange, Moutiez, Vaudry, & Dugave, 2001).

Use in Characterizing Enzyme Activities

Several studies have utilized Suc-Ala-Ala-Pro-Met-pNA to characterize the activities of various enzymes. For example, Watanabe et al. (1984) purified an endopeptidase from rat kidney that cleaves this substrate, contributing to the understanding of kidney enzyme activities (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984). Similarly, studies on enzymes in human kidney, human high-density lipoproteins, and human serum have employed this substrate to understand the biochemical properties and potential physiological roles of these enzymes (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983), (Maeda, Kobori, & Uzawa, 1983), (Hori, Yanagisawa, & Nagai, 1982).

Inhibition Studies

Suc-Ala-Ala-Pro-Met-pNA has also been utilized in studies investigating the inhibition of certain enzyme activities. Matsuda et al. (2000) used this substrate to examine the behavior of proteinase inhibitors in human seminal plasma, contributing to the understanding of seminal plasma enzymology (Matsuda, Katayama, Hara, Sato, Tomomasa, Iizumi, Umeda, & Ishikawa, 2000).

Mecanismo De Acción

Target of Action

Suc-Ala-Ala-Pro-Met-pNA is a peptide that serves as a substrate to detect the activity and stability of certain enzymes . The primary targets of this compound are prolyl endopeptidase (PEP) , chymotrypsin , human pancreatic elastase , cathepsin G , and chymase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of peptide hormones.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes cleave the peptide bond in the compound, resulting in the release of 4-nitroaniline , which is yellow in color . The degree of color change can be measured spectrophotometrically, providing a quantitative measure of the enzyme’s activity .

Result of Action

The cleavage of Suc-Ala-Ala-Pro-Met-pNA by its target enzymes results in the release of 4-nitroaniline . This change can be detected and quantified, providing a measure of the enzymes’ activity. Therefore, the compound can be used as a tool to study the function and regulation of these enzymes in various biological contexts.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-Pro-Met-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.